
2-Hydroxy-2,2-diphenylacetamide
Descripción general
Descripción
2-Hydroxy-2,2-diphenylacetamide is a useful research compound. Its molecular formula is C14H13NO2 and its molecular weight is 227.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 46049. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Análisis Bioquímico
Biochemical Properties
2-Hydroxy-2,2-diphenylacetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a selective inhibitor of class IIa histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression through chromatin remodeling . The compound’s interaction with HDACs involves binding to the enzyme’s active site, thereby inhibiting its activity and leading to changes in gene expression patterns.
Cellular Effects
This compound has notable effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of HDACs can lead to the accumulation of acetylated histones, which in turn affects the transcription of various genes . This can result in altered cellular responses, including changes in cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. As a selective HDAC inhibitor, it binds to the active site of class IIa HDACs, preventing the deacetylation of histones . This inhibition leads to an increase in acetylated histones, which promotes a more open chromatin structure and facilitates gene transcription. Additionally, the compound may interact with other proteins and enzymes, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is metabolized within a week in plant systems, suggesting that it may have a relatively short half-life in biological environments . Long-term exposure to the compound can lead to sustained inhibition of HDAC activity and prolonged changes in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and antioxidant activities . At higher doses, it may cause toxic or adverse effects. For instance, excessive inhibition of HDACs can disrupt normal cellular functions and lead to cytotoxicity. Therefore, it is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes phase II biotransformation reactions, such as glucuronidation and sulfonation, which facilitate its excretion from the body . These conjugation reactions are catalyzed by enzymes like UDP-glucuronosyltransferases (UGTs) and sulfotransferases, which add glucuronic acid or sulfate groups to the compound, making it more water-soluble and easier to eliminate.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its distribution within tissues can be affected by its affinity for different cellular compartments and its ability to accumulate in specific regions.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its interaction with HDACs suggests that it may localize to the nucleus, where it can exert its effects on chromatin structure and gene expression.
Actividad Biológica
2-Hydroxy-2,2-diphenylacetamide, with the chemical formula CHNO, is a compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
The structure of this compound features a hydroxyl group (-OH) attached to a diphenylacetamide moiety. This configuration contributes to its unique biological activity.
Property | Value |
---|---|
Molecular Formula | CHNO |
Molecular Weight | 227.26 g/mol |
Melting Point | 192-193 °C |
Solubility | Soluble in organic solvents; slightly soluble in water |
The biological activity of this compound is primarily attributed to its role as an enzyme inhibitor. It interacts with specific molecular targets, including cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. By inhibiting these enzymes, the compound exhibits anti-inflammatory properties. Additionally, it has shown potential as an anticancer agent , affecting various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest.
Anti-inflammatory Activity
Research indicates that this compound effectively inhibits COX enzymes, leading to reduced production of prostaglandins and other inflammatory mediators. A study demonstrated its inhibitory effect on COX-1 and COX-2 with IC50 values comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen.
Anticancer Properties
In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. The National Cancer Institute (NCI) evaluated its efficacy against multiple cancer types:
Cancer Cell Line | Inhibition (%) |
---|---|
MOLT-4 (Leukemia) | 84.19 |
SF-295 (CNS Cancer) | 72.11 |
HOP-92 (Lung Cancer) | 67.51 |
These results suggest that the compound may have a promising role in cancer therapy, particularly in hematological malignancies.
Case Studies
- Inhibition of Cancer Cell Growth : A study conducted by Güzel-Akdemir et al. (2021) assessed the anticancer activity of various derivatives of diphenylacetamides, including this compound. The results indicated a substantial inhibition rate against leukemia and CNS cancer cell lines.
- Anti-inflammatory Effects : In a controlled experiment, the compound was tested for its anti-inflammatory effects in animal models of arthritis. The results showed a significant reduction in inflammation markers compared to untreated controls.
Aplicaciones Científicas De Investigación
Biochemical Properties
Enzyme Inhibition
The compound acts as a selective inhibitor of class IIa histone deacetylases (HDACs), enzymes crucial for gene expression regulation through chromatin remodeling. By inhibiting HDACs, 2-hydroxy-2,2-diphenylacetamide leads to the accumulation of acetylated histones, thereby influencing gene transcription and cellular processes.
Cellular Effects
Its modulation of cellular signaling pathways has been observed across various cell types. The compound affects gene expression and cellular metabolism, demonstrating significant anti-inflammatory and antioxidant activities at lower doses.
Pharmacological Applications
Anti-inflammatory Activity
Research indicates that this compound effectively inhibits cyclooxygenase (COX) enzymes, leading to reduced production of inflammatory mediators. In vitro studies have shown IC50 values comparable to established non-steroidal anti-inflammatory drugs (NSAIDs), confirming its potential as an anti-inflammatory agent.
Anticancer Properties
The compound exhibits notable cytotoxicity against several cancer cell lines. For instance, studies conducted by the National Cancer Institute demonstrated significant inhibition rates against leukemia and CNS cancer cell lines:
Cancer Cell Line | Inhibition (%) |
---|---|
MOLT-4 (Leukemia) | 84.19 |
SF-295 (CNS Cancer) | 72.11 |
HOP-92 (Lung Cancer) | 67.51 |
These results suggest that this compound may play a promising role in cancer therapy .
Case Studies
Inhibition of Cancer Cell Growth
A study by Güzel-Akdemir et al. (2021) assessed various derivatives of diphenylacetamides including this compound, revealing substantial inhibition rates against leukemia and CNS cancer cell lines . The findings underscore the potential for developing targeted anticancer therapies.
Anti-inflammatory Effects in Animal Models
Controlled experiments demonstrated that treatment with this compound significantly reduced inflammation markers in animal models of arthritis compared to untreated controls. This highlights its therapeutic potential in managing inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-Hydroxy-2,2-diphenylacetamide, and what are their respective yields?
- Methodological Answer : The compound can be synthesized via a one-pot reaction starting from methyl benzilate (yield: 57%) or by reacting benzilic acid with hydroxylamine derivatives (e.g., O-methylhydroxylammonium chloride, yield: 65%). Optimization of solvent systems (e.g., benzene/cyclohexane) and stoichiometric ratios is critical for improving yields .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral features should researchers observe?
- Methodological Answer :
- ¹H NMR : Peaks at δ 7.24–7.42 ppm (aromatic protons) and δ 6.52 ppm (hydroxy proton) .
- ¹³C NMR : Signals at δ 175.1 ppm (amide carbonyl) and δ 80.2 ppm (quaternary carbon adjacent to hydroxyl) .
- IR : Strong absorption at ~1682 cm⁻¹ (amide C=O stretch) and ~3384 cm⁻¹ (hydroxyl O-H stretch) .
Q. What safety precautions are recommended when handling this compound in laboratory settings?
- Methodological Answer : Use protective gloves, eyewear, and lab coats to avoid skin/eye contact. Conduct reactions in fume hoods to prevent inhalation. Waste should be segregated and disposed via certified hazardous waste management services .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve the yield of this compound in one-pot synthesis methods?
- Methodological Answer : Vary catalysts (e.g., acid/base catalysts), reaction temperature (e.g., controlled heating to 80–100°C), and solvent polarity. Monitor intermediates via TLC or HPLC to identify rate-limiting steps .
Q. What challenges arise when determining the crystal structure of this compound using X-ray diffraction, and how can SHELX software address these?
- Methodological Answer : Challenges include low crystal quality and twinning. SHELXL (for refinement) and SHELXD (for phase problem resolution) enable robust handling of high-resolution or twinned data. Use hydrogen-bonding restraints to improve model accuracy .
Q. How do structural modifications at the hydroxyl or amide groups influence the compound's physicochemical properties and biological activity?
- Methodological Answer :
- Hydroxyl substitution : Replacing -OH with alkoxy groups (e.g., methoxy) alters solubility and hydrogen-bonding capacity, impacting bioavailability .
- Amide modification : Introducing N-alkyl groups (e.g., N,N-dimethyl) may enhance metabolic stability but reduce polar interactions with biomolecules .
Q. When encountering discrepancies in NMR data between synthesized batches, what analytical strategies can resolve these contradictions?
- Methodological Answer :
- Purity analysis : Use HPLC or GC-MS to detect impurities.
- Solvent effects : Compare spectra in deuterated DMSO vs. CDCl₃ to identify solvent-induced shifts.
- Dynamic effects : Variable-temperature NMR can reveal conformational equilibria affecting peak splitting .
Q. Analytical Differentiation from Structural Analogues
Q. How can researchers distinguish this compound from structurally similar compounds like diphenamid (N,N-dimethyl-2,2-diphenylacetamide) using analytical methods?
- Methodological Answer :
Propiedades
IUPAC Name |
2-hydroxy-2,2-diphenylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c15-13(16)14(17,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,17H,(H2,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REQXYFLFNBBIRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60197147 | |
Record name | Benzeneacetamide, alpha-hydroxy-alpha-phenyl- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60197147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4746-87-6 | |
Record name | 2-Hydroxy-2,2-diphenylacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4746-87-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hydroxy-2,2-diphenylacetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004746876 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzilamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46049 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzeneacetamide, alpha-hydroxy-alpha-phenyl- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60197147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hydroxy-2,2-diphenylacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.965 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-HYDROXY-2,2-DIPHENYLACETAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7TP6A7L0FC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.